molecular formula C7H8ClN B134761 2-Chloro-5-ethylpyridine CAS No. 90196-32-0

2-Chloro-5-ethylpyridine

Cat. No. B134761
CAS RN: 90196-32-0
M. Wt: 141.6 g/mol
InChI Key: HJQDSJJSRDWZIA-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyridine is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, pharmaceuticals, and materials science. While the provided papers do not directly discuss 2-Chloro-5-ethylpyridine, they do provide insights into the chemistry of related chlorinated pyridines and their derivatives, which can be used to infer properties and reactivity patterns for 2-Chloro-5-ethylpyridine.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, the preparation of 2-chloro-5-methylpyridine involves chlorination reactions starting from different precursors such as 3-methylpyridine N-oxide using various chlorinating agents . Similarly, 2,3-dichloropyridine is synthesized from 3-aminopyridine by substitution and diazotization . These methods suggest that the synthesis of 2-Chloro-5-ethylpyridine could potentially be carried out through analogous chlorination strategies, starting from suitable ethyl-substituted pyridine precursors.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the structure of chlorinated pyridines. For example, the structure of a complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing a strong charge separation confirmed by IR and UV spectra . This implies that the molecular structure of 2-Chloro-5-ethylpyridine could also be characterized by X-ray crystallography to reveal its geometric parameters and electronic structure.

Chemical Reactions Analysis

Chlorinated pyridines participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride in the presence of lithium chloropalladite forms di-μ-chloro complexes, indicating that vinyl-substituted pyridines can undergo palladium-catalyzed coupling reactions . This suggests that 2-Chloro-5-ethylpyridine may also engage in similar palladium-catalyzed reactions, potentially serving as a substrate for cross-coupling processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be influenced by their substituents. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits specific absorption and fluorescence properties, with the effects of solvents on its emission spectra being investigated . This indicates that the physical properties such as solubility, boiling point, and melting point of 2-Chloro-5-ethylpyridine could be determined experimentally, and its chemical properties, including reactivity and stability, could be inferred from studies on similar compounds.

Scientific Research Applications

  • Anticancer Research :

    • The derivatives of 2-Chloro-5-ethylpyridine have been explored for potential anticancer properties. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, showed effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
  • Antimicrobial Studies :

    • Novel oxadiazoles synthesized from 2-Chloro-5-ethylpyridine showed varying degrees of antimicrobial activity. Compounds synthesized demonstrated potent to weak activity against bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).
  • Polymer Chemistry :

    • The behavior of Poly-2-vinylpyridine, a polymer related to 2-Chloro-5-ethylpyridine, in aqueous solutions was investigated. It exhibited conformational transitions as a function of neutralization with hydrochloric acid, providing insights into polymer chemistry (Puterman, Koenig, & Lando, 1979).
  • Coordination Chemistry :

    • Research into coordination compounds involving 4-ethylpyridine, a related compound, contributed to the understanding of ligand exchange and oxidative addition in metal complexes (Carlin & Mccarley, 1989).
  • Chemical Synthesis and Reactivity :

    • Studies on the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine, which shares structural similarities with 2-Chloro-5-ethylpyridine, contributed to the broader field of chemical synthesis (Kolder & Hertog, 2010).
    • A study on the structure and properties of 2-ethylpyridine complexes with dichloro-nitrophenol also provides insights into molecular interactions in such systems (Majerz & Sawka-Dobrowolska, 1996).
  • Medicinal Intermediate Research :

    • 2-Chloro-5-trichloromethylpyridine, an intermediate in the synthesis of medicines and pesticides, was studied for its separation and purification, indicating the importance of these compounds in pharmaceutical manufacturing (Su Li, 2005).
  • Supramolecular Chemistry :

    • The formation of ionic complexes and new types of supramolecular synthons involving pyridine-based structures showcases the importance of such compounds in crystal engineering (Zaman, Tomura, & Yamashita, 1999).
  • Organometallic Chemistry :

    • The interaction of osmium-hexahydride complexes with 2-vinylpyridine, related to 2-Chloro-5-ethylpyridine, provided insights into the activation of C-H bonds and the reduction of C-E bonds, illustrating important reactions in organometallic chemistry (Barrio, Esteruelas, & Oñate, 2004).

Safety And Hazards

2-Chloro-5-ethylpyridine is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, H315, H412, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2-Chloro-5-ethylpyridine are not detailed in the search results, it is worth noting that similar compounds are being explored for their potential in various industries, such as fine chemicals, polymers, and agrochemicals .

properties

IUPAC Name

2-chloro-5-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQDSJJSRDWZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456067
Record name 2-Chloro-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethylpyridine

CAS RN

90196-32-0
Record name 2-Chloro-5-ethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

19.3 g of β-pyrrolidino-acrylonitrile were added at -10° C. to 30 g of pyrrolidino-butene from A4 in 50 ml of chloroform. The mixture was allowed to warmto RT, and 50 ml of acetic acid were added dropwise. After stirring at RT for 15 hours, the mixture was cooled to -10° C., and dry hydrogen chloride gas was introduced. Aqueous workup gave 2-chloro-5-ethylpyridine as the main product.
Name
β-pyrrolidino-acrylonitrile
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To DMF (3.8 mL) at 5° C., was added POCl3 (1.4 mL) dropwise. After 5 minutes, 62b (1 g, 4.9 mmol) was added dropwise in 2 mL of DMF. The mixture was heated to 100° C. overnight. The mixture was allowed to cool to room temperature and was added dropwise to 50 mL of 1N HCl. The solution was extracted 3 times with ethyl acetate. The combined organic layer was dried, evaporated, then purified by column chromatography (eluent: 0 to 30% EtOAc in hexane) to give 0.13 g of 62c (19% yield).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Three
Name
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-ethylpyridine
Reactant of Route 6
2-Chloro-5-ethylpyridine

Citations

For This Compound
10
Citations
J Wang, J Chen, W Zhu, J Ma, Y Rong… - Journal of agricultural …, 2016 - ACS Publications
… to the broken C–N bond between 2-chloro-5-ethylpyridine and 8-amino-octahydroimidazo[1,… the broken C–N bond between 2-chloro-5-ethylpyridine and 8-amino-octahydroimidazo[1,2-…
Number of citations: 17 pubs.acs.org
G Swamy, K Ravikumar, P Narender… - … Section E: Structure …, 2006 - scripts.iucr.org
… Compound (I) [link] was prepared by the coupling of 2-chloro-5-ethylpyridine-3-carbaldehyde (5 mmol) and methyl acrylate (5 mmol) in methanol (5 ml), the reaction mixture being …
Number of citations: 1 scripts.iucr.org
P Narender, B Gangadasu, M Ravinder, U Srinivas… - Tetrahedron, 2006 - Elsevier
Baylis–Hillman (BH) adducts were synthesized using pyridinecarboxaldehyde derivatives and cyclic enones. The Baylis–Hillman reaction was examined by employing various organic …
Number of citations: 38 www.sciencedirect.com
P Yin, S Liu, X Wu - J. Biol. Life Sci, 2019 - academia.edu
… The formation of I1 and I2 were obtained from the removal of CN bonds between 2-chloro-5-ethylpyridine and 8-amino octahydroimidazo [1,2-alpha] -pyridin-7-ol. Based on these …
Number of citations: 2 www.academia.edu
G Buchi, RE Manning, FA Hochstein - Journal of the American …, 1962 - ACS Publications
… 4-Carboxamido-2-chloro-5-ethylpyridine (16).—A solution of 2-chloro-4-cyano-5-ethylpyridine (15) (600 mg.), methanol (8 ml.), 20% aqueous sodium hydroxide solution (0.8 ml.) and 30…
Number of citations: 40 pubs.acs.org
RHF Manske, WA Harrison - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
Publisher Summary This chapter describes the alkaloids of Geissospermum species. The genus Geissospermum (Apocynaceae) is represented by only a few tropical and subtropical …
Number of citations: 6 www.sciencedirect.com
Y Ban, M Seo - Tetrahedron, 1961 - Elsevier
A new method for synthesizing 6,7-dihydro-12 H-indolo[2,3-a] pyridocolinium bromide in one step from 3-(2-bromoethyl)-indole and 2-halogenopyridine is described. This method was …
Number of citations: 24 www.sciencedirect.com
MY Belikov, OV Ershov, VN Maksimova… - Russian Journal of …, 2016 - Springer
Cinchomeronic (pyridine-3, 4-dicarboxylic) acid and its derivatives are used in the production of coordination polymers, in particular, with luminescent [1–6] and magnetic [6–8] …
Number of citations: 16 link.springer.com
P Narender, U Srinivas, B Gangadasu, S Biswas… - Bioorganic & medicinal …, 2005 - Elsevier
New Baylis–Hillman adducts are synthesized based on substituted 2-chloronicotinaldehydes and screened for their in vitro anti-malarial activity against chloroquine sensitive and …
Number of citations: 68 www.sciencedirect.com
Y Ban, I Inoue - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
… ~12H—indolo[2,3—a]quinolizinium Salts (VI)——A mixture of 2—(6— methoxyindol—S—y1)ethy1 p—toluenesulfonateflV; 568 mg., 1.6 mmoles) and 2—chloro—5—ethylpyridine (V; …
Number of citations: 4 www.jstage.jst.go.jp

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